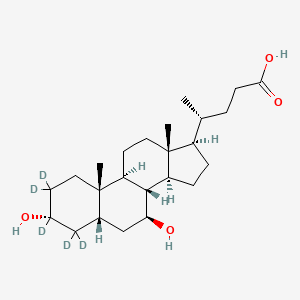
Methyltetrazine-PEG8-N3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltetrazine-PEG8-N3 is a polyethylene glycol (PEG)-based PROTAC linker. It is a versatile compound used in the synthesis of a series of PROTACs (proteolysis-targeting chimeras). This compound is particularly notable for its role in click chemistry, where it facilitates bio-conjugation through its azide group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyltetrazine-PEG8-N3 is synthesized through a series of chemical reactions involving the incorporation of a methyltetrazine group and an azide group linked through a linear PEG chain. The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are known for their efficiency and specificity .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using advanced equipment and techniques. The process ensures high purity and reproducibility, making it suitable for research and development purposes.
Análisis De Reacciones Químicas
Types of Reactions
Methyltetrazine-PEG8-N3 undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group of this compound reacting with alkyne-containing molecules.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups.
Common Reagents and Conditions
Reagents: Copper catalysts, alkyne-containing molecules, DBCO, BCN.
Conditions: Typically carried out at room temperature with appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions are bio-conjugates that are used in various scientific applications, particularly in the synthesis of PROTACs .
Aplicaciones Científicas De Investigación
Methyltetrazine-PEG8-N3 has a wide range of scientific research applications:
Chemistry: Used as a click chemistry reagent for bio-conjugation and synthesis of complex molecules.
Biology: Employed in activity-based protein profiling (ABPP) to visualize enzyme activities in situ.
Medicine: Utilized in the development of targeted therapy drugs through the synthesis of PROTACs.
Industry: Applied in the production of high-purity bio-conjugates for research and development.
Mecanismo De Acción
Methyltetrazine-PEG8-N3 exerts its effects through bioorthogonal chemistry, specifically through click chemistry reactions. The azide group in this compound reacts with alkyne-containing molecules, forming stable bio-conjugates. This mechanism allows for the selective targeting and degradation of proteins in PROTAC applications .
Comparación Con Compuestos Similares
Similar Compounds
- Methyltetrazine-PEG4-N3
- Methyltetrazine-PEG12-N3
- Methyltetrazine-PEG24-N3
Uniqueness
Methyltetrazine-PEG8-N3 is unique due to its optimal PEG chain length, which provides a balance between solubility and reactivity. This makes it particularly effective in bio-conjugation and PROTAC synthesis compared to its shorter or longer PEG counterparts .
Propiedades
Fórmula molecular |
C29H46N8O9 |
|---|---|
Peso molecular |
650.7 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C29H46N8O9/c1-25-33-35-29(36-34-25)27-4-2-26(3-5-27)24-31-28(38)6-8-39-10-12-41-14-16-43-18-20-45-22-23-46-21-19-44-17-15-42-13-11-40-9-7-32-37-30/h2-5H,6-24H2,1H3,(H,31,38) |
Clave InChI |
VLLVXWIRBLYSRM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2Z,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B12419330.png)

![N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide](/img/structure/B12419341.png)







![(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12419384.png)
